molecular formula C21H27N5OS B12593870 Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-

Cat. No.: B12593870
M. Wt: 397.5 g/mol
InChI Key: ZGABUYRQOMVFEA-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-: is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- typically involves multi-step organic reactionsCommon reagents include bromine and iodine for halogenation steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine: In biology and medicine, the compound’s indole nucleus is of particular interest due to its known biological activities. Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent .

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: What sets Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- apart is its complex structure, which combines multiple functional groups, enhancing its potential biological activities and making it a versatile compound for various applications.

Properties

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C21H27N5OS/c1-4-14-9-10-17-15(11-14)19-20(26(17)3)23-21(25-24-19)28-12-18(27)22-16-8-6-5-7-13(16)2/h9-11,13,16H,4-8,12H2,1-3H3,(H,22,27)

InChI Key

ZGABUYRQOMVFEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CCCCC4C)C

Origin of Product

United States

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